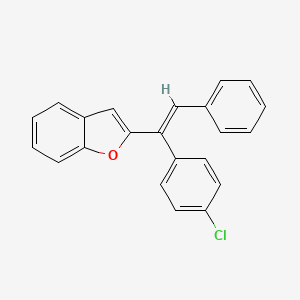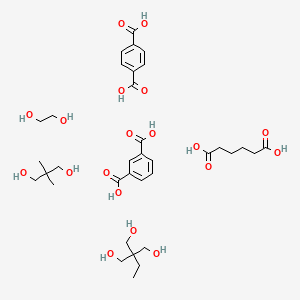![molecular formula C7H10OS2 B14382974 3-[Bis(methylsulfanyl)methyl]furan CAS No. 88139-82-6](/img/structure/B14382974.png)
3-[Bis(methylsulfanyl)methyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(methylsulfanyl)methyl]furan is an organic compound characterized by a furan ring substituted at the 3-position with a bis(methylsulfanyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methyl]furan typically involves the reaction of furan with bis(methylsulfanyl)methyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the furan ring acts as the nucleophile attacking the electrophilic carbon in bis(methylsulfanyl)methyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(methylsulfanyl)methyl]furan can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(methylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the furan ring or the sulfur atoms.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced furan derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
3-[Bis(methylsulfanyl)methyl]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-[Bis(methylsulfanyl)methyl]furan involves its interaction with molecular targets through its furan ring and bis(methylsulfanyl)methyl group. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfur atoms can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Bis(methylsulfanyl)methyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
3-[Bis(methylsulfanyl)methyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
3-[Bis(methylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
3-[Bis(methylsulfanyl)methyl]furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene, pyrrole, and benzene derivatives. The furan ring is less aromatic than benzene but more reactive, making it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
88139-82-6 |
|---|---|
Formule moléculaire |
C7H10OS2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
3-[bis(methylsulfanyl)methyl]furan |
InChI |
InChI=1S/C7H10OS2/c1-9-7(10-2)6-3-4-8-5-6/h3-5,7H,1-2H3 |
Clé InChI |
VCKXKTUEJYIBJJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1=COC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
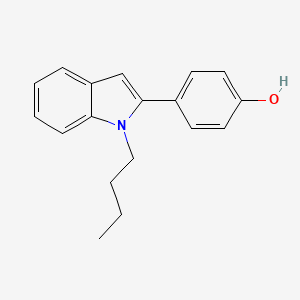
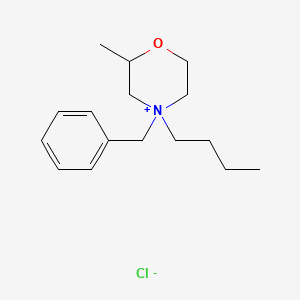
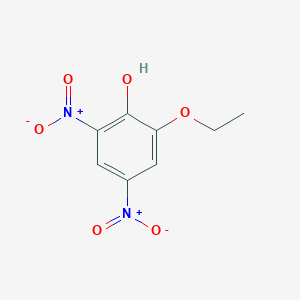

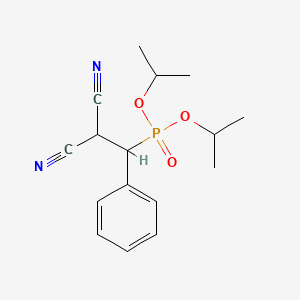
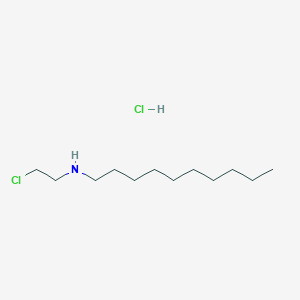

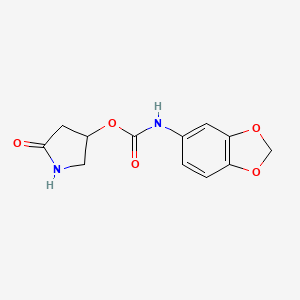
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
